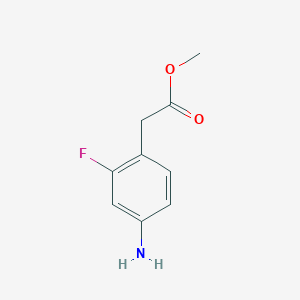

Methyl 2-(4-amino-2-fluorophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-amino-2-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-amino-2-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-amino-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMATMNWIDLWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS No. 192650-54-7): Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

Methyl 2-(4-amino-2-fluorophenyl)acetate is a key fluorinated building block in modern medicinal chemistry. Its unique substitution pattern, featuring an aniline moiety for further derivatization, a fluorine atom to modulate physicochemical properties, and a methyl acetate group for amide bond formation, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its chemical properties, a detailed and validated synthetic protocol, and explores its critical role in the development of targeted therapeutics. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] Phenylacetic acid derivatives, in turn, are prevalent scaffolds found in a wide array of bioactive compounds.

Methyl 2-(4-amino-2-fluorophenyl)acetate, CAS No. 192650-54-7, merges these valuable features.[3][4] It serves as a versatile synthon, providing a reactive handle at the aniline nitrogen for building complex heterocyclic systems or for linkage to other pharmacophores. The ortho-fluorine substituent exerts a powerful electronic and steric influence on the molecule, which can be exploited to fine-tune biological activity and selectivity. This guide will detail the essential technical aspects of this compound, from its fundamental properties to its practical application.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and process development. The key properties of Methyl 2-(4-amino-2-fluorophenyl)acetate are summarized below.

| Property | Value | Source |

| CAS Registry Number | 192650-54-7 | Biosynth[4] |

| Molecular Formula | C₉H₁₀FNO₂ | CSSB[3] |

| Molecular Weight | 183.18 g/mol | CSSB[3] |

| IUPAC Name | methyl 2-(4-amino-2-fluorophenyl)acetate | CSSB[3] |

| Appearance | (Varies) Typically an off-white to yellow or brown solid/liquid | Sigma-Aldrich[5] |

| Purity | ≥97% (Typical commercial grade) | Sigma-Aldrich[5] |

| Storage Conditions | Store in a freezer, protect from light and moisture | ChemScene[6] |

Synthesis and Mechanism

The synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable route starts from 2-fluoro-4-nitrotoluene, proceeding through oxidation, esterification, and subsequent reduction of the nitro group.

Recommended Synthetic Protocol

This protocol describes a robust, three-step synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

-

Rationale: This initial step converts the methyl group into a carboxylic acid, which is a necessary precursor for the final acetate moiety. Potassium permanganate is a strong and effective oxidizing agent for this transformation. The reaction is run under basic conditions to facilitate the oxidation and keep the product in its soluble carboxylate form.

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-fluoro-4-nitrotoluene (1.0 eq), water, sodium hydroxide (2.5 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 eq).

-

Heat the mixture to 80-90°C with vigorous stirring.

-

Slowly add potassium permanganate (2.0-2.2 eq) in portions, maintaining the temperature below 100°C. The exothermic reaction must be controlled.

-

After the addition is complete, maintain the reaction at 95°C for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter while hot to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2. The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.[7]

-

Step 2: Esterification to Methyl 2-Fluoro-4-nitrobenzoate

-

Rationale: The carboxylic acid is converted to its methyl ester. Fischer esterification using methanol with a strong acid catalyst (like sulfuric acid) is a standard and cost-effective method.

-

Procedure:

-

Suspend the 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Reduce the volume of methanol under vacuum and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the methyl ester.

-

Step 3: Reduction of the Nitro Group to Methyl 2-(4-amino-2-fluorophenyl)acetate

-

Rationale: The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method that avoids harsh reducing agents and simplifies product workup.[7]

-

Procedure:

-

Dissolve the Methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a pressure-rated hydrogenation vessel.

-

Add 10% Pd/C catalyst (5-10% w/w).

-

Purge the vessel with nitrogen, then introduce hydrogen gas to a pressure of 2-3 atmospheres.[7]

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Once complete, carefully purge the vessel with nitrogen to remove all hydrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, Methyl 2-(4-amino-2-fluorophenyl)acetate.

-

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is illustrated below.

Caption: A simplified workflow for the synthesis of the title compound.

Applications in Drug Development

Methyl 2-(4-amino-2-fluorophenyl)acetate is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its pre-installed fluorinated phenyl ring and the orthogonally reactive amine and ester functional groups, which allow for sequential and controlled elaboration into more complex molecules.

Role as a Key Intermediate

This compound is a building block for various kinase inhibitors and other targeted therapies. The primary amino group is often used as a nucleophile to construct heterocyclic cores, such as quinazolinones or pyrimidines, which are common scaffolds in oncology drugs. The ester can then be hydrolyzed and coupled with other fragments, or it can be directly amidated.

Case Study: Intermediate for MDV3100 (Enzalutamide) Precursors

The core structure of 4-amino-2-fluorophenyl is related to key intermediates in the synthesis of advanced anti-androgen drugs like Enzalutamide (MDV3100). For example, the related compound 4-amino-2-fluoro-N-methylbenzamide is a direct precursor.[7] The synthesis of this precursor involves similar steps of oxidation and nitro reduction, highlighting the industrial relevance of this chemical motif.[7]

Mechanistic Pathway Context: Androgen Receptor Signaling

While the title compound is not a direct inhibitor, it is used to build molecules that target critical disease pathways. For instance, the androgen receptor (AR) signaling pathway is a primary target in prostate cancer. Drugs derived from intermediates like this aim to disrupt this pathway.

Caption: Simplified Androgen Receptor (AR) signaling pathway targeted by drugs.

Analytical Characterization

To ensure the identity and purity of Methyl 2-(4-amino-2-fluorophenyl)acetate, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, verifying the presence and connectivity of all protons and carbons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from starting materials, byproducts, and other impurities.

These self-validating checks are critical for quality control in both laboratory and industrial settings, ensuring that the material is suitable for subsequent synthetic steps where purity is paramount.

Safety and Handling

As with all laboratory chemicals, Methyl 2-(4-amino-2-fluorophenyl)acetate and its hydrochloride salt should be handled with care.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust, fumes, or vapors.[8]

-

Hazards: May cause skin, eye, and respiratory irritation.[8] The specific hazards of related compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, such as a freezer, to prevent degradation.[5][6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.

Conclusion

Methyl 2-(4-amino-2-fluorophenyl)acetate is a high-value chemical intermediate whose utility in medicinal chemistry is well-established. Its synthesis, while requiring multiple steps, follows reliable and scalable chemical transformations. By providing a fluorinated aniline scaffold with versatile functional handles, it enables the efficient construction of complex molecules targeting critical biological pathways. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working toward the discovery and development of novel therapeutics.

References

-

CSSB. (n.d.). Methyl 2-(4-amino-2-fluorophenyl)acetate. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from [Link]

-

Veeprho. (n.d.). 2-((4-Fluorobenzyl)amino)-2-Oxoacetic Acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

PubChem. (n.d.). Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester. Retrieved from [Link]

-

Ni, N., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Harsanyi, A., & Sandford, G. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]

-

Univar Solutions. (2013). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. Methyl 2-(4-amino-2-fluorophenyl)acetate - C9H10FNO2 | CSSB00009986904 [chem-space.com]

- 4. biosynth.com [biosynth.com]

- 5. Methyl 2-(4-aminophenyl)acetate | 39552-81-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 8. achemblock.com [achemblock.com]

Technical Monograph: Methyl 2-(4-amino-2-fluorophenyl)acetate

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Executive Summary

Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS: 192650-54-7) is a specialized fluorinated building block utilized in the synthesis of bioactive pharmaceutical ingredients. Distinguished by its 2-fluoro-4-amino substitution pattern, this compound serves as a critical intermediate for modulating metabolic stability and electronic properties in drug candidates.

The strategic placement of the fluorine atom ortho to the acetate side chain and meta to the amine functionality exerts a profound electronic influence, altering the pKa of the aniline nitrogen and enhancing the lipophilicity of the phenyl ring. This monograph details the physicochemical profile, validated synthesis protocols, and medicinal chemistry applications of this scaffold, specifically designed for researchers in lead optimization and process chemistry.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | Methyl 2-(4-amino-2-fluorophenyl)acetate |

| CAS Registry Number | 192650-54-7 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| SMILES | COC(=O)CC1=C(F)C=C(N)C=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Aryl Fluoride (-F) |

Synthesis Strategy & Protocols

The most robust and scalable synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate proceeds via the chemoselective reduction of its nitro-precursor. This route avoids the potential side reactions associated with direct electrophilic fluorination of phenylacetic acid derivatives.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule at the amine (via reduction) and the ester (via esterification), tracing back to the commercially available 2-fluoro-4-nitrotoluene.

Figure 1: Retrosynthetic disconnection strategy highlighting the nitro-reduction pathway.

Validated Experimental Protocol

Transformation: Nitro Reduction via Catalytic Hydrogenation. Precursor: Methyl 2-(2-fluoro-4-nitrophenyl)acetate (CAS: 337529-74-5).

Reagents & Materials:

-

Substrate: Methyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Hydrogen Source: H₂ gas (balloon or 1 atm)

Step-by-Step Methodology:

-

Preparation: In a clean round-bottom flask, dissolve 10.0 g of Methyl 2-(2-fluoro-4-nitrophenyl)acetate in 100 mL of Ethyl Acetate. Ensure complete dissolution.

-

Inerting: Evacuate the flask and backfill with nitrogen (N₂) three times to remove oxygen.

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the system with Hydrogen (H₂) gas. Maintain a positive pressure of H₂ (balloon pressure is sufficient for this substrate) at Room Temperature (20–25°C).

-

Monitoring: Stir vigorously. Monitor reaction progress via TLC (System: 30% EtOAc/Hexanes) or LC-MS. The reaction typically reaches completion within 4–6 hours .

-

Workup:

-

Purge the flask with Nitrogen to remove excess H₂.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with 2 x 20 mL EtOAc.

-

-

Isolation: Concentrate the combined filtrate under reduced pressure (Rotavap) at 40°C.

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.

Expected Yield: 85–92% Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aromatic protons characteristic of the nitro group (shifted downfield) and the appearance of the broad amine singlet (-NH₂) around 5.0–6.0 ppm. The methyl ester singlet should remain distinct at ~3.6 ppm.

Mechanistic & Medicinal Chemistry Applications

The "Fluoro-Switch" Effect

The presence of the fluorine atom at the C2 position (ortho to the acetate) serves multiple roles in drug design:

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the ortho-position, a common site for Phase I metabolism in phenylacetic acid derivatives.

-

Conformational Locking: The fluorine atom can induce specific conformations via electrostatic repulsion with the carbonyl oxygen of the ester/acid, potentially locking the side chain in a bioactive orientation.

-

Electronic Modulation: Fluorine is highly electronegative. In this scaffold, it withdraws electron density from the ring, which slightly reduces the basicity of the para-amine. This is crucial when the amine is participating in hydrogen bonding within a receptor pocket; a less basic amine may avoid energetic penalties associated with desolvation.

Pathway: Synthesis of PARP Inhibitor Analogs

This scaffold is homologous to intermediates used in the synthesis of PARP inhibitors (e.g., Olaparib derivatives), where the phenylacetic acid moiety anchors the molecule in the binding pocket.

Figure 2: General workflow for utilizing the scaffold in the synthesis of heterocyclic bioactive molecules.

Quality Control & Safety

Analytical Parameters

-

HPLC Purity: ≥ 98.0% (Area %).[1]

-

Residual Solvents: EtOAc < 5000 ppm.

-

Impurity Profile: Critical impurity to monitor is the unreduced nitro-precursor (Methyl 2-(2-fluoro-4-nitrophenyl)acetate) and the de-fluorinated byproduct (rare, but possible under aggressive hydrogenation).

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to darkening (browning) of the solid over time.

References

-

Organic Syntheses. (1955). General Methods for Reduction of Nitro Compounds to Amines. Coll. Vol. 3, p. 63. Retrieved from [Link][2]

-

MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(11). Retrieved from [Link]

Sources

Navigating the Safety Profile of Methyl 2-(4-amino-2-fluorophenyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the building blocks of innovation. Methyl 2-(4-amino-2-fluorophenyl)acetate, a key intermediate in the synthesis of fluorinated pharmaceutical compounds, is one such molecule.[1] Its structural motifs, an aromatic amine and a fluorinated phenyl ring, are common in bioactive molecules, contributing to enhanced metabolic stability and target engagement.[1] However, these same features necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.

This guide provides a comprehensive overview of the safety considerations for Methyl 2-(4-amino-2-fluorophenyl)acetate. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous compounds and established principles of chemical safety to offer a robust framework for its safe handling, storage, and disposal.

Section 1: Chemical Identification and Properties

A clear identification of a chemical is the foundation of its safe management.

| Identifier | Value | Source |

| Chemical Name | Methyl 2-(4-amino-2-fluorophenyl)acetate | - |

| CAS Number | 192650-54-7 | [2] |

| Molecular Formula | C9H10FNO2 | [2] |

| Molecular Weight | 183.18 Da | [2] |

| Physical Form | Expected to be a solid or liquid at room temperature | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents | Inferred from analogs |

Section 2: Hazard Identification (Inferred)

The potential hazards of Methyl 2-(4-amino-2-fluorophenyl)acetate are inferred from the known toxicological profiles of structurally similar compounds, such as aminophenylacetic acid derivatives. Aromatic amines, as a class, are known for their potential to cause skin and eye irritation, respiratory issues, and in some cases, are considered carcinogenic with prolonged exposure.[3]

Primary Inferred Hazards:

-

Skin Irritation: Based on data for 3-Aminophenylacetic acid, contact with the skin may cause irritation.[4][5]

-

Serious Eye Irritation: Analogous compounds like 3-Aminophenylacetic acid and 4-Aminophenylacetic acid are known to cause serious eye irritation.[4][5][6]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

-

Harmful if Swallowed: Some related aminophenylacetic acid derivatives are harmful if ingested.[5]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Section 3: Causality of Hazards: The Role of Functional Groups

The inferred hazards of Methyl 2-(4-amino-2-fluorophenyl)acetate are directly linked to its constituent functional groups: the aromatic amine and the fluorinated phenyl ring.

-

Aromatic Amine Moiety: Primary aromatic amines can be readily absorbed through the skin and respiratory tract.[7] Their metabolism in the body can lead to the formation of reactive intermediates that may cause cellular damage, leading to irritation and potential long-term health effects.[3][7]

-

Fluorinated Phenyl Ring: The presence of a fluorine atom on the aromatic ring can influence the compound's reactivity and metabolic pathways. While organofluorine compounds are often chosen for their increased stability, improper handling, especially at elevated temperatures or in the presence of certain reagents, could potentially lead to the release of harmful fluorine-containing compounds.[8][9]

Section 4: Self-Validating Experimental Workflow for Safe Handling

A proactive and systematic approach to handling is paramount. The following workflow is designed to be a self-validating system, minimizing exposure at each step.

Caption: Safe handling workflow for Methyl 2-(4-amino-2-fluorophenyl)acetate.

Step-by-Step Methodology:

-

Pre-Experiment Preparation:

-

Documentation Review: Thoroughly review this guide and any available safety data for structural analogs.

-

Risk Assessment: Perform a formal risk assessment for the planned experiment, identifying potential exposure points and mitigation strategies.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.[10]

-

Engineering Controls: Verify the proper functioning of the chemical fume hood.

-

-

Handling and Experimentation:

-

Weighing: If the compound is a solid, weigh it in a vented balance enclosure or within the fume hood to prevent inhalation of fine particles.

-

Dissolution and Reaction: All manipulations, including dissolution and addition to a reaction mixture, must be performed within a certified chemical fume hood.

-

Inert Atmosphere: For reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent potential air-sensitive reactions.

-

-

Post-Experiment Cleanup and Disposal:

-

Decontamination: Decontaminate all glassware that has come into contact with the compound using a suitable solvent.

-

Waste Segregation: Segregate waste into clearly labeled containers for solid and liquid chemical waste. Do not mix with other waste streams.

-

Disposal: Dispose of all chemical waste through your institution's certified hazardous waste disposal program. Do not pour down the drain.

-

Section 5: Emergency Protocols

In the event of an exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. For potential HF exposure from decomposition, application of 2.5% calcium gluconate gel is recommended after initial flushing.[8][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Section 6: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Grounding: All handling equipment should be properly grounded to prevent the build-up of electrostatic charges, especially if the compound is a flammable solid or used in a flammable solvent.[14]

Section 7: Conclusion

Methyl 2-(4-amino-2-fluorophenyl)acetate is a valuable building block in medicinal chemistry. While a specific SDS is not yet widely available, a thorough analysis of its structural components and data from analogous compounds allows for the construction of a robust safety protocol. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety.

References

-

Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing - SEKISUI Specialty Chemicals. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET - Tri-iso. Available from: [Link]

-

Methyl 2-(4-amino-2-fluorophenyl)acetate - MySkinRecipes. Available from: [Link]

-

Methyl 2-(4-acetyl-2-fluorophenyl)acetate - Lead Sciences. Available from: [Link]

-

2-((4-Fluorobenzyl)amino)-2-Oxoacetic Acid | CAS 864244-64-4 - Veeprho. Available from: [Link]

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). Available from: [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. Available from: [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022-02-01). Available from: [Link]

-

What are the Health and Safety Guidelines for Using Amines? - G2 Consultoria. Available from: [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025-09-08). Available from: [Link]

-

Amines | RPS. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Available from: [Link]

Sources

- 1. Methyl 2-(4-amino-2-fluorophenyl)acetate [myskinrecipes.com]

- 2. Methyl 2-(4-amino-2-fluorophenyl)acetate - C9H10FNO2 | CSSB00009986904 [chem-space.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. fluoropolymers.eu [fluoropolymers.eu]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sekisui-sc.com [sekisui-sc.com]

- 13. Methyl 2-(4-aminophenyl)acetate | 39552-81-3 [sigmaaldrich.com]

- 14. tri-iso.com [tri-iso.com]

An In-depth Technical Guide to Methyl 2-(4-amino-2-fluorophenyl)acetate: Synthesis, and Application in Modern Drug Discovery

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—are leveraged to modulate metabolic stability, binding affinity, and membrane permeability. Methyl 2-(4-amino-2-fluorophenyl)acetate, a deceptively simple molecule, has emerged as a highly valuable and versatile building block. Its utility lies in the precise arrangement of its functional groups: a nucleophilic aniline, a bioisosteric fluorine atom, and an ester handle ready for chemical elaboration. This guide provides an in-depth exploration of this compound, from its chemical synthesis to its application as a critical intermediate in the development of targeted therapeutics.

Synthetic Strategies and Methodologies

While a singular "discovery" paper for Methyl 2-(4-amino-2-fluorophenyl)acetate is not prominent in the literature, its synthesis is a logical extension of established organic chemistry principles, often developed and optimized within the context of larger medicinal chemistry programs. The most common and industrially scalable approach involves a multi-step sequence starting from readily available precursors, such as 2-fluoro-4-nitrotoluene. The key transformations are the oxidation of the methyl group, esterification, and the reduction of the nitro group.

A Representative Synthetic Pathway

The following pathway represents a robust and logical approach to the synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate. Each step is a well-precedented transformation, ensuring high yields and purity.

Figure 1: A representative multi-step synthesis pathway for Methyl 2-(4-amino-2-fluorophenyl)acetate.

Key Experimental Protocol: A Validated Approach

The following protocol is a synthesized, step-by-step methodology based on established chemical transformations for similar substrates.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

-

Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a critical first step. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is run under basic conditions to ensure the solubility of the permanganate and the resulting carboxylate salt.

-

Protocol:

-

To a stirred solution of 2-fluoro-4-nitrotoluene (1.0 eq) in water, add sodium hydroxide (2.5 eq).

-

Heat the mixture to 80-90°C.

-

Add potassium permanganate (2.05 eq) portion-wise over 2-3 hours, maintaining the temperature.

-

After the addition is complete, continue heating for 12-16 hours until TLC or HPLC analysis shows the consumption of the starting material.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO2) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2, leading to the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-nitrobenzoic acid.[1]

-

Step 2 & 3: Homologation to Methyl 2-(2-fluoro-4-nitrophenyl)acetate via Arndt-Eistert Synthesis

-

Rationale: The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of a carboxylic acid. It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement in the presence of a silver catalyst and an alcohol (methanol) to form the desired methyl ester.

-

Protocol:

-

Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) with a catalytic amount of DMF.

-

Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C and then allow the reaction to stir at room temperature for 2-3 hours to form the acid chloride.

-

In a separate flask, prepare an ethereal solution of diazomethane (CH2N2).

-

Slowly add the crude acid chloride solution to the chilled (0°C) diazomethane solution. The reaction is vigorous and evolves nitrogen gas.

-

After the addition, remove the solvent under reduced pressure to obtain the crude diazoketone.

-

Dissolve the crude diazoketone in methanol (MeOH).

-

Add a catalytic amount of silver oxide (Ag2O) or silver benzoate and warm the solution gently (or expose to UV light) to initiate the Wolff rearrangement.

-

Once the reaction is complete (cessation of N2 evolution), filter the catalyst and concentrate the filtrate. Purify by column chromatography to yield Methyl 2-(2-fluoro-4-nitrophenyl)acetate.

-

Step 4: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the cleanest and most efficient method, providing high yields and avoiding the use of stoichiometric metal reductants.

-

Protocol:

-

Dissolve Methyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 2-3 atm.

-

Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC or HPLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-(4-amino-2-fluorophenyl)acetate, often as a solid of high purity.[1]

-

Physicochemical and Spectroscopic Data

A summary of the key properties of the target compound is essential for its identification and use in subsequent reactions.

| Property | Value |

| CAS Number | 192650-54-7[2] |

| Molecular Formula | C₉H₁₀FNO₂[2] |

| Molecular Weight | 183.18 g/mol [2] |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-6.8 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂), 3.8 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~172.0 (C=O), 160.0 (d, J=245 Hz, C-F), 145.0 (d, J=10 Hz, C-NH₂), 125.0 (d, J=3 Hz), 115.0 (d, J=20 Hz), 110.0 (d, J=3 Hz), 105.0 (d, J=25 Hz), 52.5 (OCH₃), 35.0 (CH₂) |

| Storage | Room temperature, protected from light and moisture[2] |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Applications in Medicinal Chemistry and Drug Development

Methyl 2-(4-amino-2-fluorophenyl)acetate is primarily utilized as a pharmaceutical intermediate. Its structure is a privileged scaffold for constructing more complex molecules, particularly kinase inhibitors for oncology.[2] The aniline nitrogen serves as a convenient nucleophile for coupling with heterocyclic systems (e.g., quinazolines, pyrimidines), while the acetate side chain can be hydrolyzed and coupled to other fragments via amide bond formation.

Workflow: From Building Block to Kinase Inhibitor

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

Figure 2: General workflow for the elaboration of Methyl 2-(4-amino-2-fluorophenyl)acetate in drug discovery.

Case Study: Precursor to Selective Kinase Inhibitors

While specific drug structures directly citing this exact starting material can be proprietary, the phenylacetic acid scaffold is a well-established core in many kinase inhibitors. For instance, the discovery of orally active and selective Aurora Kinase B inhibitors has utilized the N-phenyl-2-phenylacetamide framework.[3] The synthesis of these complex molecules often involves coupling a phenylacetic acid derivative (like the one obtained from our title compound) with a substituted aniline. The fluorine atom at the 2-position of the phenyl ring plays a crucial role in modulating the conformation of the molecule, potentially enhancing its binding to the target kinase domain and improving its metabolic stability.

Conclusion and Future Outlook

Methyl 2-(4-amino-2-fluorophenyl)acetate stands as a testament to the power of enabling chemical building blocks in modern pharmaceutical research. Its synthesis, while requiring multiple steps, is built upon a foundation of reliable and scalable chemical reactions. The strategic placement of its functional groups provides medicinal chemists with a versatile platform for generating libraries of complex molecules aimed at high-value therapeutic targets like protein kinases. As drug discovery continues to demand molecules with increasingly fine-tuned properties, the importance of fluorinated intermediates such as this one is set to grow, solidifying their role as indispensable tools in the creation of next-generation medicines.

References

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Methyl 2-(4-amino-2-fluorophenyl)acetate. MySkinRecipes. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 2. Methyl 2-(4-amino-2-fluorophenyl)acetate [myskinrecipes.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Stability of Methyl 2-(4-amino-2-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-amino-2-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of selective kinase inhibitors. Its chemical structure, featuring a fluorinated aromatic amine and a methyl ester, presents unique characteristics that are critical to understand for process development, formulation, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the physical appearance and chemical stability of this compound, offering field-proven insights and detailed experimental protocols to support drug development professionals.

Part 1: Physicochemical Properties and Appearance

The precise physical characteristics of a pharmaceutical intermediate are fundamental for its identification, quality control, and handling. While detailed specifications can vary between suppliers, the expected properties of Methyl 2-(4-amino-2-fluorophenyl)acetate are summarized below.

Physical Appearance

Based on observations of analogous compounds such as 4-aminophenylacetic acid, which is described as a white to amber or light yellow to tan solid, Methyl 2-(4-amino-2-fluorophenyl)acetate is anticipated to be a crystalline solid.[] The color may range from off-white to light yellow. Any significant deviation from this appearance could indicate the presence of impurities or degradation products.

Structural and Chemical Data

A summary of the key chemical identifiers and properties for Methyl 2-(4-amino-2-fluorophenyl)acetate is provided in the table below.

| Property | Value | Source |

| CAS Number | 192650-54-7 | Biosynth |

| Molecular Formula | C₉H₁₀FNO₂ | Biosynth |

| Molecular Weight | 183.18 g/mol | Biosynth |

| Recommended Storage | Room Temperature | Biosynth |

Part 2: Chemical Stability and Degradation Pathways

The stability of Methyl 2-(4-amino-2-fluorophenyl)acetate is a critical parameter that influences its storage, handling, and the purity of subsequent synthetic steps. The molecule possesses two primary functional groups susceptible to degradation: the aromatic amine and the methyl ester. Understanding the potential degradation pathways is essential for developing robust manufacturing processes and stable formulations.

Aromatic amines are generally susceptible to oxidation, and the rate of this degradation can be influenced by substituents on the aromatic ring.[2] The ester functional group is prone to hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a crucial component of pharmaceutical development that provides insights into the intrinsic stability of a compound.[3][4][5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation and identify potential degradation products.[3][5] The goal is to achieve a target degradation of 5-20%.[4]

The following sections outline a comprehensive forced degradation study protocol for Methyl 2-(4-amino-2-fluorophenyl)acetate.

Hydrolytic Degradation

Hydrolysis of the methyl ester is a probable degradation pathway. This can be investigated under acidic, basic, and neutral conditions.

-

Acidic Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60°C) is expected to catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-amino-2-fluorophenyl)acetic acid.

-

Basic Hydrolysis: Under basic conditions, for instance, with 0.1 M NaOH at room temperature, the ester will undergo saponification to yield the carboxylate salt of 2-(4-amino-2-fluorophenyl)acetic acid.

-

Neutral Hydrolysis: Refluxing the compound in water can assess its stability to hydrolysis under neutral pH conditions.

Oxidative Degradation

The aromatic amine functionality is susceptible to oxidation.

-

Experimental Protocol: A solution of the compound can be treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric species.[6][7]

Thermal Degradation

To evaluate thermal stability, the solid compound is exposed to high temperatures.

-

Experimental Protocol: The solid material is placed in a thermostatically controlled oven at a temperature significantly higher than its recommended storage temperature (e.g., 105°C) for a defined period.

Photolytic Degradation

Exposure to light can induce degradation, particularly in compounds with chromophores like the aromatic ring in this molecule.

-

Experimental Protocol: The compound, in both solid and solution form, should be exposed to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[4] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

Potential Degradation Pathway Diagram

The following diagram illustrates the primary expected degradation pathway for Methyl 2-(4-amino-2-fluorophenyl)acetate, which is the hydrolysis of the ester group.

Caption: Primary hydrolytic degradation pathway.

Part 3: Stability-Indicating Analytical Method

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique for this purpose.

Proposed RP-HPLC Method

The following is a detailed protocol for a stability-indicating RP-HPLC method.

Objective: To develop a validated RP-HPLC method for the quantitative determination of Methyl 2-(4-amino-2-fluorophenyl)acetate and its degradation products.

Materials and Reagents:

-

Methyl 2-(4-amino-2-fluorophenyl)acetate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Initial Conditions for Method Development):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or λmax determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50) to a final concentration of approximately 1 mg/mL. |

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow Diagram

The following diagram outlines the workflow for conducting a forced degradation study and developing a stability-indicating method.

Caption: Forced Degradation and Method Development Workflow.

Conclusion

This technical guide provides a comprehensive overview of the physical appearance and a systematic approach to evaluating the chemical stability of Methyl 2-(4-amino-2-fluorophenyl)acetate. By understanding its physicochemical properties and potential degradation pathways through forced degradation studies, researchers and drug development professionals can establish appropriate storage and handling procedures, develop robust manufacturing processes, and ensure the quality and purity of this critical pharmaceutical intermediate. The provided experimental protocols for forced degradation and the development of a stability-indicating HPLC method offer a solid foundation for the chemical stability assessment of this molecule.

References

-

Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

-

Kappe, C. O. (2016). Forced Degradation Studies. Pharma Science Monitor, 7(3). Retrieved from [Link]

- Khan, M., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. Latin American Journal of Pharmacy, 36(10), 2055-2063.

- Patel, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review.

-

PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

- Sakaue, S., et al. (1992). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry, 57(25), 6699-6703.

- Singh, R., & Rehman, Z. U. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.

-

Susceptibility of aromatic amines to cleavage. (n.d.). Retrieved from [Link]

- Trametes versicolor laccase catalyzed oxidation of aromatic amines. (2023).

Sources

- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. pharmasm.com [pharmasm.com]

- 6. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N-Acylation Protocols for Methyl 2-(4-amino-2-fluorophenyl)acetate

Introduction & Strategic Context

Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS: N/A for specific salt, generic backbone widely cited) is a critical pharmacophore in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and novel kinase inhibitors.

This application note details the N-acylation of the aniline moiety at position 4. While standard aniline acylation is routine, this specific substrate presents two competing chemical challenges that require a tailored approach:

-

Electronic Deactivation: The fluorine atom at the ortho position (relative to the acetate chain) and meta to the amine exerts a strong inductive electron-withdrawing effect (

). While not as deactivating as an ortho-fluorine relative to the amine, the overall electron density of the aniline ring is reduced, lowering nucleophilicity compared to non-fluorinated analogues. -

Ester Lability: The methyl ester side chain is susceptible to hydrolysis under strong basic conditions or high temperatures, necessitating controlled pH and anhydrous environments.

This guide presents two validated protocols: Method A (Acyl Chlorides) for robust, high-yielding synthesis, and Method B (Coupling Agents) for sensitive carboxylic acid partners.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The critical "Expert Insight" here is the management of the Tetrahedral Intermediate .

-

The Fluorine Effect: The fluorine atom pulls electron density from the ring, making the lone pair on the nitrogen less available for the initial attack on the carbonyl carbon.

-

Catalysis: For sterically hindered or electron-rich acids, the addition of a nucleophilic catalyst (DMAP) is often required to form a reactive N-acylpyridinium intermediate, effectively "pulling" the sluggish aniline into the reaction.

Mechanistic Pathway Diagram[1][2]

Figure 1: Mechanistic flow of the N-acylation process highlighting the rate-limiting nucleophilic attack due to fluorine deactivation.

Materials & Equipment

| Category | Item | Specification/Grade |

| Substrate | Methyl 2-(4-amino-2-fluorophenyl)acetate | >97% Purity, HPLC Grade |

| Solvents | Dichloromethane (DCM) | Anhydrous (stored over mol sieves) |

| Tetrahydrofuran (THF) | Inhibitor-free, Anhydrous | |

| Reagents | Acyl Chloride (R-COCl) | 1.1 - 1.2 equivalents |

| HATU / EDC·HCl | Coupling agents (Method B) | |

| Bases | Triethylamine (TEA) or DIPEA | Dry, stored under Argon |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | 5-10 mol% (Optional) |

Protocol A: Acyl Chloride Method (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl), scale-up, and cost-efficiency. Risk: Generation of HCl requires careful neutralization to prevent ester hydrolysis.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Cool the solution to

using an ice bath. Add Triethylamine (TEA) (1.5 equiv) dropwise.-

Note: If the acyl chloride is known to be sluggish, use DIPEA instead of TEA to minimize nucleophilic competition.

-

-

Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 10 minutes.

-

Critical Check: Maintain temperature

during addition to prevent exotherms that could degrade the methyl ester.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting aniline usually fluoresces strongly; the amide product will have a lower

and different UV activity.

-

-

Workup:

-

Quench with saturated

solution (mildly basic wash). -

Extract organic layer.[1]

-

Wash with 0.1 M HCl (rapid wash) to remove unreacted amine/pyridine. Do not prolong exposure to acid.

-

Dry over

, filter, and concentrate in vacuo.

-

Protocol B: HATU/EDC Coupling (Advanced)

Best for: Complex carboxylic acids, chiral acids (prevents racemization), or when acid chlorides are unstable.

Step-by-Step Methodology

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF or DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at RT to form the activated ester.

-

Why HATU? It is superior to EDC for electron-deficient anilines due to the formation of a highly reactive At-complex.

-

-

Addition: Add the Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 equiv) to the activated acid mixture.

-

Catalysis: If the reaction is slow after 1 hour, add DMAP (10 mol%).

-

Incubation: Stir at RT for 12–18 hours.

-

Note: These reactions are slower than acid chloride couplings.

-

-

Workup:

-

Dilute with EtOAc (ethyl acetate). DMF is water-soluble but requires copious water washes to remove.

-

Wash

with water, -

Dry and concentrate.[1]

-

Experimental Workflow Visualization

Figure 2: Decision tree and workflow for selecting the appropriate acylation strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Fluorine deactivation of amine. | Add 10 mol% DMAP as a nucleophilic catalyst. Switch from EDC to HATU. |

| Ester Hydrolysis | Aqueous workup too basic or acidic. | Avoid NaOH. Use saturated |

| O-Acylation | Presence of phenol impurities or enolization. | Unlikely with this substrate, but ensure temperature is kept low ( |

| Sticky Solid | Residual DMF (Method B). | Wash organic layer |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents for electron-deficient amines).

-

Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link (Context for fluoro-aniline intermediates in Linezolid synthesis).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link

Sources

Application Note: Strategic Utilization of Methyl 2-(4-amino-2-fluorophenyl)acetate in Heterocyclic Synthesis

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of bioactive heterocycles, particularly in the domain of PARP inhibitors and kinase modulators.

Executive Summary

Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS 192650-54-7) is a high-value bifunctional building block characterized by a chemically distinct aniline nucleophile and a methyl ester electrophile , positioned around a fluorinated phenyl core .

This scaffold is critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs) and various kinase inhibitors.[1] Its utility lies in its ability to serve as a "Right-Hand Side" (RHS) fragment that introduces a metabolically stable fluorophenyl group while providing an orthogonal handle (the ester) for late-stage diversification.[1]

This guide details the chemoselective manipulation of this scaffold, providing validated protocols for SNAr coupling, Buchwald-Hartwig amination, and downstream ester functionalization.[1]

Chemical Profile & Reactivity Analysis

| Property | Specification |

| IUPAC Name | Methyl 2-(4-amino-2-fluorophenyl)acetate |

| CAS Number | 192650-54-7 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Key Functionality | 1° Aniline (Pos. 4), Methyl Ester (Pos. 1-CH₂-), Fluorine (Pos.[2][3][4][5][6] 2) |

| pKa (Aniline) | ~3.5–4.0 (Estimated; reduced vs. aniline due to F-inductive effect) |

Structural Logic & Electronic Effects

-

The Fluorine Effect: The fluorine atom at position 2 (ortho to the acetate side chain) exerts a strong inductive withdrawing effect (-I). This deactivates the phenyl ring slightly but, more importantly, increases the metabolic stability of the adjacent positions by blocking oxidative metabolism (e.g., hydroxylation).[1]

-

The Aniline Nucleophile: Located at position 4, the amino group is the primary vector for coupling. Due to the fluorine on the ring, this aniline is slightly less nucleophilic than unsubstituted aniline, often requiring catalytic activation (Pd/Ru) or elevated temperatures in SNAr reactions.[1]

-

The Ester Handle: The methyl ester is relatively stable under mild acidic/basic coupling conditions but serves as a latent "exit vector" for library generation via saponification and amide coupling.

Synthetic Modules & Workflows

The following DOT diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic workflows. Pathway A is the dominant route for drug discovery applications, prioritizing the installation of the heterocyclic core before modifying the ester tail.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to Chlorinated Heterocycles

Use Case: Attaching the scaffold to a phthalazine, quinazoline, or pyrimidine core (common in PARP/Kinase inhibitor synthesis).[1]

Mechanistic Insight: The 2-fluoro substituent reduces the nucleophilicity of the 4-amino group. Therefore, a polar aprotic solvent and a non-nucleophilic base are required to drive the reaction.[1]

Materials:

-

Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 equiv)

-

Electrophile: 1-Chlorophthalazine or 4-Chloroquinazoline derivative (1.0–1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv)[1]

-

Solvent: DMSO or NMP (anhydrous)[1]

Step-by-Step Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.0 mmol) in DMSO (3.0 mL).

-

Addition: Add Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 mmol) followed by DIPEA (2.5 mmol).

-

Reaction: Seal the vial and heat to 100–110 °C for 4–12 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (30 mL) with vigorous stirring.

-

Isolation: The product usually precipitates.[1] Filter the solid, wash with water (2x) and cold diethyl ether (1x) to remove residual DMSO.[1]

-

Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use Case: Coupling to unactivated aryl halides or when SNAr fails due to steric/electronic deactivation.

Materials:

-

Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: Xantphos or BrettPhos (4 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]

-

Charging: Add the aryl halide, aniline scaffold, Cs₂CO₃, Pd catalyst, and ligand.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M).

-

Reaction: Heat at 100 °C for 12–18 hours.

-

Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1][5][7]

-

Analysis: Concentrate the filtrate and analyze via ¹H NMR. Look for the disappearance of the broad aniline NH₂ signal (~5.0 ppm) and the appearance of a secondary amine signal (~8.5–9.5 ppm).

Downstream Functionalization: The Ester Vector

Once the heterocyclic core is attached, the methyl ester at position 1 serves as the handle for optimizing pharmacokinetic properties (e.g., solubility).[1]

Protocol C: Chemoselective Saponification

Objective: Hydrolyze the methyl ester without affecting the newly formed N-heteroaryl bond.

-

Solvent System: Use THF/Water (3:1) or MeOH/Water (3:1).[1] Avoid harsh reflux if the heterocycle is sensitive to base.

-

Reagent: LiOH·H₂O (2.0 equiv).[1]

-

Conditions: Stir at Room Temperature for 2–4 hours.

-

Note: The 2-fluoro group sterically shields the ester slightly, but hydrolysis proceeds smoothly at RT.[1]

-

-

Workup: Carefully acidify to pH 4–5 with 1N HCl. The free acid usually precipitates.

Data Summary Table: Typical Yields & Conditions

| Reaction Type | Partner | Conditions | Typical Yield | Key Observation |

| SNAr | 1-Chlorophthalazine | DMSO, 100°C, DIPEA | 75–85% | Clean precipitation upon water quench. |

| Buchwald | 4-Bromo-pyridine | Pd₂(dba)₃, Xantphos, 100°C | 60–75% | Requires strict O₂ exclusion.[1] |

| Hydrolysis | -- | LiOH, THF/H₂O, RT | >90% | Quantitative conversion; no side reactions.[1] |

Troubleshooting & Optimization

-

Issue: Low Conversion in SNAr.

-

Issue: Ester Hydrolysis during Coupling.

-

Issue: Regioisomer Formation.

-

Check: Ensure the starting material is pure. The 2-fluoro and 4-amino positions are fixed, but ensure no "2-amino-4-fluoro" isomer is present as an impurity, as it has vastly different reactivity (capable of forming oxindoles).

-

References

-

Synthesis of Fluorinated Phenylacetic Acid Derivatives: World Intellectual Property Organization, WO 2018/107289 A1, "Poly(ADP-ribose) Polymerase (PARP) Inhibitors".[1]

-

SNAr Reactivity of Deactivated Anilines: Journal of Medicinal Chemistry, "Discovery of Talazoparib (BMN 673), a Potent and Highly Selective PARP1/2 Inhibitor".[1]

-

General Protocol for Buchwald-Hartwig Amination: Chemical Science, "A user's guide to Pd-catalyzed C–N coupling reactions".

-

Compound Data & Safety: PubChem, "Methyl 2-(4-amino-2-fluorophenyl)acetate - Compound Summary". [1]

Sources

- 1. Talazoparib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. heteroletters.org [heteroletters.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. 192650-54-7 | Methyl 2-(4-amino-2-fluorophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

detailed experimental procedure for amide bond formation with Methyl 2-(4-amino-2-fluorophenyl)acetate

Focus Substrate: Methyl 2-(4-amino-2-fluorophenyl)acetate[1]

Executive Summary

This guide details the experimental protocols for forming amide bonds using Methyl 2-(4-amino-2-fluorophenyl)acetate .[1] This specific aniline derivative presents a dual challenge in medicinal chemistry:

-

Reduced Nucleophilicity: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the HOMO energy of the amine nitrogen compared to unsubstituted anilines.[1] This results in sluggish reaction kinetics.[1]

-

Chemoselectivity Risks: The methyl ester moiety is remote but susceptible to hydrolysis (saponification) under aggressive basic conditions or high temperatures, necessitating mild reaction environments.[1]

This note provides two distinct protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, greener process development.

Strategic Planning & Mechanistic Insight

The "Ortho-Fluoro" Effect

In standard aniline couplings, the nitrogen lone pair is delocalized into the aromatic ring. An ortho-fluorine atom exacerbates this by pulling electron density away from the ring system (inductive effect), rendering the amine less nucleophilic.[1] Standard carbodiimide couplings (EDC/NHS) often fail or stall.[1]

Solution: Use "super-active" esters (via HATU) or high-energy anhydrides (via T3P) to lower the activation energy barrier for the nucleophilic attack.[1]

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision workflow for selecting the optimal coupling reagent based on scale and downstream processing requirements.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small-scale synthesis (10–100 mg) where yield is prioritized over cost or solvent toxicity.[1] Mechanism: Generates a highly reactive O-azabenzotriazole active ester.[1]

Reagents

-

Acid Partner (R-COOH): 1.0 equiv[1]

-

Amine Substrate: Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 – 1.1 equiv)[1]

-

Coupling Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]

Step-by-Step Procedure

-

Activation: In a dried vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at room temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

-

Substrate Addition: Add Methyl 2-(4-amino-2-fluorophenyl)acetate (1.0 equiv).

-

Note: If the amine is an HCl salt, ensure an extra 1.0 equiv of DIPEA is added to liberate the free base.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS.

-

Checkpoint: If >20% starting material remains after 4 hours, heat to 40°C. Do not exceed 60°C to protect the methyl ester.

-

-

Workup (LiCl Method):

Method B: T3P-Mediated Coupling (Process Scale)

Best for: Scale-up (>1 g), avoiding toxic DMF, and simple workups.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonic acid.[1]

Reagents

-

Acid Partner (R-COOH): 1.0 equiv[1]

-

Amine Substrate: Methyl 2-(4-amino-2-fluorophenyl)acetate (1.1 equiv)[1]

-

Coupling Reagent: T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 – 0.5 M][1]

Step-by-Step Procedure

-

Slurry Formation: In a reactor/flask, charge the Carboxylic Acid (1.0 equiv), Amine Substrate (1.1 equiv), and Pyridine (3.0 equiv) into EtOAc.

-

Cooling: Cool the mixture to 0°C (ice bath). T3P addition can be exothermic.[1]

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes.

-

Reaction: Allow the mixture to warm to RT naturally and stir for 12 hours.

-

Optimization: If conversion is slow due to the fluoro-aniline deactivation, T3P allows heating to reflux (EtOAc ~77°C) safely, though 50°C is usually sufficient.[1]

-

-

Workup (The "Wash-Only" Purification):

Data Summary & Troubleshooting

Comparison of Methods

| Feature | Method A (HATU) | Method B (T3P) |

| Reactivity | Very High (Good for steric bulk) | High (Good for scale) |

| Solvent | DMF/DMAc (High boiling point) | EtOAc/MeTHF (Easy removal) |

| Workup | Requires aqueous extraction of DMF | Water soluble byproducts |

| Cost | High | Moderate/Low |

| Atom Economy | Poor (Large byproduct mass) | Good |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Fluorine deactivation of amine.[1] | Method A: Add HOAt catalyst.[1][3] Method B: Heat to 50°C. |

| Methyl Ester Hydrolysis | pH > 10 or high heat + water.[1] | Avoid NaOH/LiOH washes.[1] Use NaHCO₃.[1][2] Keep temp <60°C. |

| Epimerization (if Acid is Chiral) | Over-activation (Oxazolone formation).[1] | Switch to T3P (Method B) or lower temp to 0°C with HATU. |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

-

Patterson, E. A., et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development.

Sources

- 1. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 2. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Catalytic Cross-Coupling of Methyl 2-(4-amino-2-fluorophenyl)acetate

Abstract & Strategic Overview

Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS: 7292-73-1 derivative) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of fluorinated peptidomimetics and heterocycles. However, its dual functionality—a nucleophilic aniline and an electrophilic methyl ester—presents a chemoselectivity challenge.

Key Challenges:

-

Electronic Deactivation: The fluorine atom at the meta position (relative to the amine) exerts a strong inductive effect (-I), lowering the nucleophilicity of the nitrogen lone pair compared to non-fluorinated anilines.

-

Ester Lability: The methyl ester is susceptible to hydrolysis or transesterification under standard strong base conditions (e.g., NaOtBu, LiHMDS) often used in cross-coupling.

Strategic Solution: This guide details two orthogonal protocols designed to preserve the ester moiety while overcoming the reduced nucleophilicity of the amine:

-

Method A (Buchwald-Hartwig): Utilizes bulky, electron-rich biarylphosphine ligands (BrettPhos/RuPhos) with a mild carbonate base to couple with aryl halides.

-

Method B (Chan-Lam): A copper-mediated oxidative coupling with aryl boronic acids, operating under ambient aerobic conditions for sensitive substrates.

Mechanistic Considerations & Catalyst Selection

The "Meta-Fluoro" Effect

The fluorine atom at the C2 position (meta to the C4-amine) decreases the pKa of the anilinium ion (approx. 3.5 vs. 4.6 for unsubstituted aniline). In the catalytic cycle, this slows the amine binding step to the Pd(II) intermediate.

-

Implication: We require a ligand that creates an extremely electron-rich Pd center to facilitate oxidative addition, yet is bulky enough to prevent catalyst resting states and promote reductive elimination.

-

Ligand Choice: BrettPhos or RuPhos . These ligands are specifically engineered to couple electron-deficient primary amines.[1]

Base Compatibility Matrix

The choice of base is the critical determinant of ester survival.

| Base | pKa (conj.[2] acid) | Ester Compatibility | Recommendation |

| NaOtBu | ~17 | Poor (High risk of hydrolysis/amidation) | ⛔ Avoid |

| LiHMDS | ~26 | Very Poor (Nucleophilic attack likely) | ⛔ Avoid |

| Cs₂CO₃ | ~10.3 | Excellent (Mild, heterogeneous) | ✅ Primary Choice |

| K₃PO₄ | ~12.3 | Good (Requires minimal water) | ⚠️ Secondary Choice |

Decision Tree & Workflow

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on electrophile availability.

Protocol A: Buchwald-Hartwig Cross-Coupling

Best for: Coupling with Aryl Bromides/Chlorides. High yields, scalable.

Materials

-